1,2-Distearoyl-3-oleoyl-rac-glycerol-d5
Description
Significance of Stable Isotope-Labeled Lipids in Biochemical and Metabolic Studies
Stable isotope labeling is a powerful technique for directly measuring the biosynthesis, remodeling, and degradation of biomolecules. nih.gov Unlike methods that only provide a snapshot of metabolite levels, stable isotope tracing allows researchers to follow the dynamic flow of molecules through metabolic pathways. nih.govnih.gov This approach offers a wealth of information that cannot be obtained through traditional, label-free metabolomics studies. nih.gov
The use of stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), has become a cornerstone of metabolic research. nih.gov These labeled compounds are chemically identical to their natural counterparts, ensuring they behave the same way in biological systems. diagnosticsworldnews.com However, their increased mass allows them to be detected and quantified using mass spectrometry, providing a clear signal of their presence and concentration. diagnosticsworldnews.combioscientifica.com This technique is particularly valuable for studying lipid metabolism, as it enables the direct analysis of nutrient distribution, conversion into metabolites, and the ultimate fate of these molecules. diagnosticsworldnews.com Furthermore, because stable isotopes are not radioactive, they are safe for use in human studies, opening up new avenues for clinical research. nih.govdiagnosticsworldnews.com
Stable isotope-labeled lipids are also considered the gold standard for absolute quantitation in lipidomics, serving as ideal internal standards. nih.govdiagnosticsworldnews.com
Overview of 1,2-Distearoyl-3-oleoyl-rac-glycerol-d5 as a Research Tool
This compound is a specific type of deuterated triacylglycerol that has garnered attention as a valuable research tool. clearsynth.com This compound consists of a glycerol (B35011) backbone to which two stearic acid molecules and one oleic acid molecule are attached. caymanchem.com The "d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium. clearsynth.comnih.gov
This particular labeled lipid is used in research to trace the metabolic pathways of triacylglycerols. Its structure, containing both saturated (stearic) and monounsaturated (oleic) fatty acids, makes it representative of common dietary and endogenous fats. caymanchem.com By introducing this labeled compound into a biological system, researchers can track its absorption, distribution, and breakdown, providing insights into the complex processes of lipid metabolism.
Table 1: Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (Z)-9-Octadecenoic Acid 2,3-Bis[(1-oxooctadecyl)oxy]propyl Ester-d5; 2,3-Distearo-1-olein-d5; 3-Oleo-1,2-di-stearin-d5; (±)-Glycerol 1,2-Distearate 3-oleate-d5; 1,2-Distearo-3-olein-d5; 1-Oleo-2,3-distearin-d5 |
| Molecular Formula | C₅₇H₁₀₃D₅O₆ |
| Molecular Weight | 894.49 g/mol |
| Category | Stable Isotopes |
Data sourced from Clearsynth clearsynth.com
Historical Context of Deuterium Labeling in Lipidomics
The use of stable isotopes to study lipid metabolism dates back to 1937, when deuterium-labeled linseed oil was fed to mice to track the fate of fatty acids in adipose tissue. bioscientifica.com However, the widespread adoption of this technique was initially hampered by the high cost and limited availability of both the labeled compounds and the mass spectrometers required for their detection. bioscientifica.com
The development of more affordable mass spectrometers in the late 1960s and early 1970s, coupled with the safety concerns associated with radioactive tracers, led to a resurgence in the use of stable isotopes. bioscientifica.com Since then, the techniques have evolved significantly, driven by advancements in analytical instrumentation. nih.gov Today, state-of-the-art technologies like chromatography-coupled high-resolution tandem mass spectrometry allow for the precise localization and quantification of stable isotope labels within biomolecules. nih.govdiagnosticsworldnews.com
Rationale for Deuterium at the Glycerol Backbone (d5) in Triacylglycerol Research
The strategic placement of the deuterium label on the glycerol backbone of a triacylglycerol, as seen in this compound, offers distinct advantages for researchers. While labeling the fatty acid chains is also a common practice, deuterium on the glycerol backbone provides specific insights into the fate of the entire triacylglycerol molecule.
One key reason for this placement is to avoid issues related to the metabolic modification of fatty acids. For instance, deuterium labels on fatty acids can be lost during processes like desaturation. nih.gov By labeling the glycerol backbone, which remains intact during the initial stages of digestion and absorption, researchers can more accurately track the core triacylglycerol structure.
Furthermore, labeling the glycerol component allows for the study of pathways involving the entire lipid molecule, such as its incorporation into different tissues or its breakdown and re-synthesis. In vivo studies have shown that deuterium from deuterated water can be incorporated into the glycerol backbone of lipids, highlighting the importance of tracking this part of the molecule. nih.govnih.gov The use of deuterium, in general, is advantageous due to its low natural abundance, which makes the labeled signal easier to detect against the background.
Properties
Molecular Formula |
C₅₇H₁₀₃D₅O₆ |
|---|---|
Molecular Weight |
894.49 |
Synonyms |
(Z)-9-Octadecenoic Acid 2,3-Bis[(1-oxooctadecyl)oxy]propyl Ester-d5; 2,3-Distearo-1-olein-d5; 3-Oleo-1,2-di-stearin-d5; (±)-Glycerol 1,2-Distearate 3-oleate-d5; 1,2-Distearo-3-olein-d5; 1,2-Distearoyl-3-oleoyl-rac-glycerol-d5; 1-Oleo-2,3-distearin-d5 |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies for 1,2 Distearoyl 3 Oleoyl Rac Glycerol D5
Strategies for Deuteration of Glycerol (B35011) Backbones
The foundational step in the synthesis of 1,2-Distearoyl-3-oleoyl-rac-glycerol-d5 is the preparation of the deuterated glycerol core. The target molecule specifies a d5 labeling pattern on the glycerol backbone, which can be achieved through various synthetic routes. A common precursor for this is Glycerol-1,1,2,3,3-d5.
One prevalent strategy involves the reduction of a suitable precursor with a deuterium (B1214612) source. For instance, commercially available deuterated building blocks can be utilized. Another approach is the direct catalytic hydrogen-deuterium (H/D) exchange on glycerol or its derivatives, although this can sometimes lead to a mixture of isotopologues and requires careful control of reaction conditions to achieve the desired d5 labeling pattern.
A plausible synthetic route starts with a protected glycerol derivative, which allows for selective deuteration at specific positions. For the synthesis of Glycerol-1,1,2,3,3-d5, a common starting material is a protected glyceraldehyde or a similar three-carbon precursor. The synthesis can proceed through a series of reduction and deprotection steps using deuterium-donating reagents like sodium borodeuteride (NaBD4) or deuterium gas (D2) with a suitable catalyst. The precise control of these steps is critical to ensure the five deuterium atoms are incorporated at the C1, C2, and C3 positions of the glycerol backbone.
Regiospecific Esterification Techniques for Triacylglycerol Synthesis
Once the glycerol-d5 backbone is obtained, the next critical phase is the regiospecific attachment of the fatty acid chains: two stearic acid molecules at the sn-1 and sn-2 positions, and one oleic acid molecule at the sn-3 position. The synthesis of such a mixed-acid triacylglycerol requires a controlled, stepwise esterification process to ensure the correct placement of each fatty acid.
A common approach involves the use of protecting groups to selectively expose the hydroxyl groups of the glycerol-d5 backbone for esterification. For example, the sn-1 and sn-3 positions can be protected, leaving the sn-2 hydroxyl group free for the first esterification. However, for the synthesis of this compound, a more direct route starting with a precursor that already has a free hydroxyl group at the desired position is often preferred.
A general synthetic strategy can be outlined as follows:
Preparation of 1,2-di-O-stearoyl-rac-glycerol-d5: The glycerol-d5 is reacted with two equivalents of stearoyl chloride or stearic acid in the presence of a coupling agent (like dicyclohexylcarbodiimide, DCC) and a catalyst (such as 4-dimethylaminopyridine, DMAP). This reaction can be performed with a suitable protecting group on the sn-3 position, which is later removed. A more direct approach involves the use of a starting material like rac-1,2-isopropylideneglycerol-d5, which can be acylated at the sn-3 position, followed by removal of the protecting group and subsequent acylation of the sn-1 and sn-2 positions. To achieve the desired 1,2-distearoyl substitution, one might start with a protected glycerol-d5 that allows for sequential acylation.
Esterification with Oleic Acid: The resulting 1,2-di-O-stearoyl-rac-glycerol-d5, with a free hydroxyl group at the sn-3 position, is then esterified with oleic acid or its activated form (e.g., oleoyl (B10858665) chloride). This reaction is typically carried out under mild conditions to prevent acyl migration, which can lead to a mixture of regioisomers.
Enzymatic approaches using lipases are also gaining prominence for the regiospecific synthesis of triacylglycerols. nih.gov Certain lipases exhibit high selectivity for specific positions on the glycerol backbone, allowing for a more controlled and often more environmentally friendly synthesis. For instance, a lipase (B570770) with sn-1,3 specificity could be used to hydrolyze a triacylglycerol with identical fatty acids at all three positions, followed by the enzymatic esterification of the resulting 2-monoacylglycerol with the desired fatty acid.
Purification and Characterization of Deuterated Triacylglycerols
Following the synthesis, the crude product is a mixture containing the desired this compound, unreacted starting materials, byproducts, and potentially other regioisomers. Therefore, a robust purification strategy is essential to isolate the target compound with high purity.
Purification Techniques:
High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purification of triacylglycerols. caymanchem.comnih.gov Normal-phase HPLC on a silica (B1680970) gel column can effectively separate triacylglycerols based on the polarity of their fatty acid constituents. nih.gov Reversed-phase HPLC, on the other hand, separates them based on their equivalent carbon number (ECN), which is a function of the total number of carbon atoms and double bonds in the fatty acid chains. For complex mixtures, a multi-step purification protocol involving both normal-phase and reversed-phase HPLC may be necessary.
Flash chromatography is another common method for the initial purification of the crude reaction mixture, offering a faster and more scalable alternative to traditional column chromatography for removing major impurities. mdpi.com
Characterization Methods:
Once purified, the identity and structure of this compound must be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. rsc.org ¹H NMR provides information on the proton environment, confirming the presence of the stearoyl and oleoyl chains and their attachment to the glycerol backbone. The absence of signals corresponding to the five protons on the glycerol backbone confirms successful deuteration. ¹³C NMR provides detailed information about the carbon skeleton of the molecule. Specific chemical shifts can confirm the positions of the ester linkages and the double bond in the oleoyl chain.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the molecular formula C₅₇H₁₀₃D₅O₆. clearsynth.com Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecule, which can help to confirm the positions of the fatty acids on the glycerol backbone. The fragmentation of triacylglycerols in mass spectrometry typically involves the neutral loss of fatty acid chains, providing valuable structural information. nih.govnih.gov
Isotopic Purity Assessment in Labeled this compound
A critical aspect of producing an isotopically labeled standard is the accurate determination of its isotopic purity. This ensures the reliability of quantitative measurements when the standard is used in analytical applications.
The isotopic purity of this compound is primarily assessed using mass spectrometry . nih.gov By analyzing the mass spectrum of the purified compound, the relative abundance of the desired d5-labeled molecule can be compared to the abundances of other isotopologues (e.g., d0, d1, d2, d3, d4). High-resolution mass spectrometry is particularly well-suited for this purpose as it can resolve the signals of different isotopologues. nih.gov
The isotopic enrichment is calculated based on the relative intensities of the ion signals corresponding to the different isotopic forms of the molecule. For a compound with a high isotopic purity, the signal for the d5 isotopologue will be the most abundant, with very low intensities for the other isotopologues.
Table 1: Analytical Data for Triacylglycerols
| Parameter | Technique | Expected Result for this compound |
| Molecular Formula | - | C₅₇H₁₀₃D₅O₆ |
| Molecular Weight | Mass Spectrometry | 894.49 g/mol clearsynth.com |
| ¹H NMR | NMR Spectroscopy | Signals corresponding to stearoyl and oleoyl protons; absence of glycerol backbone proton signals. |
| ¹³C NMR | NMR Spectroscopy | Characteristic signals for carbonyl carbons, double bond carbons of oleic acid, and aliphatic carbons of all three fatty acid chains. |
| Mass Spectrum | HRMS | Accurate mass peak corresponding to the molecular formula. |
| Fragmentation | MS/MS | Neutral loss of stearic acid and oleic acid fragments. |
| Isotopic Purity | Mass Spectrometry | High abundance of the d5 isotopologue relative to other isotopologues. |
Advanced Analytical Methodologies Employing 1,2 Distearoyl 3 Oleoyl Rac Glycerol D5
Mass Spectrometry-Based Quantification of Triacylglycerols
Mass spectrometry (MS), coupled with chromatographic separation, is the cornerstone of modern lipid analysis due to its high sensitivity, specificity, and resolution. In this context, 1,2-Distearoyl-3-oleoyl-rac-glycerol-d5 plays a pivotal role in ensuring data accuracy and precision.
Role as an Internal Standard in LC-MS/MS and GC-MS Analyses
In both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) analyses, the primary function of this compound is to act as an internal standard (IS). Internal standards are essential for robust quantification in complex biological matrices where analytes can be subject to loss during sample extraction, variations in injection volume, and fluctuations in ionization efficiency (matrix effects).
Because the deuterated standard is added to a sample at a known concentration at the beginning of the workflow, it experiences similar analytical variations as the endogenous (non-labeled) TAGs. By calculating the ratio of the analyte's signal intensity to the internal standard's signal intensity, these variations can be effectively normalized. The use of a stable isotope-labeled standard like this compound is considered the gold standard because its physicochemical properties and chromatographic behavior are nearly identical to the analyte of interest, ensuring that it co-elutes and experiences similar matrix effects. This is superior to using a structural analog, which may behave differently during chromatography and ionization.
For instance, in a typical LC-MS/MS workflow for TAG analysis, multiple reaction monitoring (MRM) is often employed. In this approach, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. The distinct mass difference of +5 Da for this compound allows for its unambiguous detection without interference from the endogenous TAGs.
Method Development and Validation for Absolute and Relative Quantification
The use of this compound is integral to the development and validation of methods for both absolute and relative quantification of TAGs.
Relative Quantification involves comparing the levels of specific TAGs across different sample groups. In this approach, the peak area of each identified endogenous TAG is normalized to the peak area of the spiked-in this compound. This ratio provides a reliable measure for comparing the relative abundance of a given TAG between, for example, a control group and a treatment group.
Absolute Quantification aims to determine the exact concentration of a TAG in a sample. This requires the generation of a calibration curve. A series of calibration standards containing known concentrations of a non-labeled TAG standard (e.g., 1,2-Distearoyl-3-oleoyl-rac-glycerol) are prepared, and a fixed amount of the deuterated internal standard is added to each. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The resulting linear regression is then used to calculate the concentration of the TAG in unknown samples based on their measured peak area ratios.
A hypothetical method validation for quantifying a specific TAG using this compound as an internal standard would typically involve assessing the following parameters, as shown in the table below.
Table 1: Representative Method Validation Parameters for TAG Quantification
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity (R²) | The correlation coefficient of the calibration curve. | > 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10; Precision < 20%; Accuracy ± 20% |
| Precision (CV%) | The closeness of repeated measurements, expressed as the coefficient of variation. Assessed as intra-day (repeatability) and inter-day (intermediate precision). | < 15% (for LLOQ < 20%) |
| Accuracy (%) | The closeness of the measured concentration to the true concentration. | Within ± 15% of the nominal value (for LLOQ ± 20%) |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | Assessed by comparing the analyte/IS response in a post-extraction spiked sample to a neat solution. Values should be consistent across different lots of matrix. |
| Recovery (%) | The efficiency of the extraction process. | Consistent and reproducible, though not required to be 100%. |
High-Resolution Mass Spectrometry for Isomer Differentiation and Lipid Profiling
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is critical for lipidomics where many species have very similar masses (isobars). When used for lipid profiling, this compound serves as a lock mass or a universal standard to ensure mass accuracy and quantification consistency across large sample cohorts.
A significant challenge in TAG analysis is the differentiation of isomers, including positional (regioisomers) and fatty acid composition isomers. While chromatography can separate many isomers, HRMS provides an additional layer of specificity. For example, fragmentation patterns in MS/MS can differ between regioisomers (e.g., 1,2-Distearoyl-3-oleoyl-glycerol vs. 1,3-Distearoyl-2-oleoyl-glycerol). The neutral loss of fatty acids from the glycerol (B35011) backbone can have position-dependent efficiencies. Although this compound itself is a racemic mixture and cannot be used to distinguish between sn-1 and sn-3 positions of its endogenous counterpart, it provides a stable reference point for retention time and mass accuracy, which are crucial for the confident identification of chromatographically separated isomers.
Chromatographic Separation Techniques for Lipid Analysis
Chromatography is essential for reducing the complexity of lipid extracts before they enter the mass spectrometer, enabling more reliable identification and quantification.
Reversed-Phase Chromatography in Conjunction with Mass Spectrometry
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique for TAG analysis. In RP-HPLC, separation is based on the hydrophobicity of the molecules. TAGs are separated according to their equivalent carbon number (ECN), which is calculated as the total number of carbons in the fatty acid chains minus twice the number of double bonds.
When coupled with mass spectrometry, RP-HPLC allows for the separation of TAGs with the same mass but different structures. The use of this compound is advantageous in this setup as its retention time will be nearly identical to its non-deuterated analog, confirming its identity and serving as a robust anchor for retention time alignment across different runs. This is particularly important in large-scale lipidomics studies where retention time shifts can occur.
Optimization of Chromatographic Parameters for Triacylglycerol Analysis
Optimizing chromatographic conditions is critical for achieving the best possible separation of complex TAG mixtures. Key parameters include the stationary phase (column chemistry), mobile phase composition, gradient elution profile, and column temperature.
Stationary Phase: C18 and C30 columns are most frequently used for TAG analysis. C30 columns, in particular, can offer enhanced resolution for isomeric TAGs due to their increased shape selectivity.
Mobile Phase: A typical mobile phase for RP-HPLC of TAGs consists of a mixture of solvents like acetonitrile, isopropanol, methanol, and water, often with additives like ammonium (B1175870) acetate (B1210297) to promote the formation of specific adduct ions ([M+NH₄]⁺) for better MS detection.
Gradient Elution: A solvent gradient, where the proportion of the stronger organic solvent is increased over time, is necessary to elute the wide range of TAGs present in a biological sample, from the less hydrophobic to the most hydrophobic species, within a reasonable analysis time.
The table below outlines a representative set of optimized chromatographic parameters for the analysis of TAGs, where an internal standard like this compound would be employed.
Table 2: Example of Optimized RP-HPLC Parameters for TAG Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C30 Reversed-Phase, 2.1 x 150 mm, 2.6 µm | Provides high resolution for TAGs, including separation of some isomers. |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate | Weak solvent for initial binding of analytes. Additive promotes adduct formation. |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate | Strong solvent for eluting hydrophobic TAGs. |
| Flow Rate | 0.2 mL/min | Optimized for the column diameter to ensure efficient separation. |
| Column Temperature | 30°C | Controls retention and can improve peak shape. |
| Injection Volume | 5 µL | A small volume to prevent column overloading. |
| Gradient | 30% B for 3 min, linear ramp to 99% B over 20 min, hold for 5 min | A carefully controlled gradient ensures separation of a wide range of TAGs with different polarities. |
By using this compound within such an optimized system, researchers can achieve high-quality, reproducible, and quantifiable data on the complex and vital class of triacylglycerol lipids.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Deuterated Triacylglycerols
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the detailed structural analysis of triacylglycerols (TAGs). aocs.org High-resolution ¹H and ¹³C NMR, along with two-dimensional (2D-NMR) methods, provide extensive information regarding the composition of fatty acids, their positional distribution on the glycerol backbone, and the degree of unsaturation. uoc.gr The use of isotopically labeled compounds, such as this compound, further enhances the capabilities of NMR for specific and quantitative analyses.
The structural elucidation of TAGs by NMR relies on the principle that atomic nuclei within a molecule resonate at different frequencies when placed in a magnetic field, depending on their chemical environment. uc.pt These frequency differences, known as chemical shifts, are highly sensitive to the molecular structure.
Research Findings from NMR Analysis of Triacylglycerols:
¹H-NMR Spectroscopy: The proton NMR spectrum of a TAG provides distinct signals for different functional groups. researchgate.net Protons on the glycerol backbone typically resonate between δ 4.0 and 5.5 ppm. The olefinic protons of unsaturated fatty acid chains, such as the oleoyl (B10858665) group in this compound, are observed in the region of δ 5.3-5.4 ppm. nih.gov Other characteristic signals include the α-carbonyl methylene (B1212753) protons (~δ 2.3 ppm), allylic protons (~δ 2.0 ppm), the bulk of the methylene protons in the fatty acid chains (~δ 1.2-1.3 ppm), and the terminal methyl protons (~δ 0.8-0.9 ppm). researchgate.net The integration of these signals allows for the quantification of different fatty acid types within a sample. nih.gov
¹³C-NMR Spectroscopy: The ¹³C NMR spectrum offers a wider chemical shift range and provides more detailed structural information, particularly regarding the positional distribution of fatty acids. uoc.gr The carbonyl carbons of the ester groups are highly sensitive to their position on the glycerol backbone, with carbons at the sn-1 and sn-3 positions resonating at slightly different chemical shifts from the carbon at the sn-2 position. ajol.infonih.gov Typically, carbonyl signals for saturated and unsaturated fatty acids appear around δ 172-174 ppm. ajol.info The carbons of the glycerol backbone also show distinct signals; the sn-1,3 carbons resonate around δ 62 ppm, while the sn-2 carbon appears at a lower field, around δ 69 ppm. researchgate.net Olefinic carbons are found in the δ 127-131 ppm region. nih.gov
Role of Deuterium (B1214612) Labeling: The strategic incorporation of deuterium (²H) into a TAG molecule, as in this compound, serves multiple analytical purposes. The 'd5' designation typically refers to the five protons on the glycerol backbone being replaced by deuterium atoms. This labeling simplifies the corresponding region in the ¹H NMR spectrum by causing the disappearance of the glycerol proton signals. magritek.com Concurrently, these labels produce distinct signals in a ²H NMR spectrum. magritek.com ²H NMR spectroscopy is exceptionally useful for studying the conformation, ordering, and dynamics of lipids in complex systems like membranes. nih.govnih.gov While the chemical shift range of ²H NMR is similar to that of ¹H NMR, the signals are characteristically broader. magritek.com The use of a deuterated standard like this compound is invaluable in metabolic studies and in quantitative NMR methods, where it can be used as an internal standard for the precise quantification of other lipids.
The following data tables summarize the typical chemical shifts observed in the NMR analysis of triacylglycerols, which are representative for this compound.
Table 1: Expected ¹H-NMR Chemical Shifts for 1,2-Distearoyl-3-oleoyl-rac-glycerol
| Functional Group | Atom Position | Expected Chemical Shift (δ, ppm) |
| Glycerol CH₂ (sn-1,3) | CH₂-O-CO- | 4.12 - 4.32 |
| Glycerol CH (sn-2) | CH-O-CO- | 5.25 - 5.29 |
| Olefinic | -CH=CH- | 5.32 - 5.38 |
| α-Methylene | -CH₂-COO- | 2.28 - 2.34 |
| Allylic Methylene | =CH-CH₂- | 2.00 - 2.05 |
| β-Methylene | -CH₂-CH₂-COO- | 1.60 - 1.64 |
| Aliphatic Methylene | -(CH₂)n- | 1.25 - 1.35 |
| Terminal Methyl | -CH₃ | 0.86 - 0.92 |
Note: In the d5-labeled variant, signals for the glycerol protons would be absent in the ¹H spectrum.
Table 2: Expected ¹³C-NMR Chemical Shifts for 1,2-Distearoyl-3-oleoyl-rac-glycerol
| Functional Group | Atom Position | Expected Chemical Shift (δ, ppm) |
| Carbonyl (Stearoyl) | C=O | 173.2 - 173.4 |
| Carbonyl (Oleoyl) | C=O | 172.8 - 173.0 |
| Olefinic | -CH=CH- | 129.5 - 130.2 |
| Glycerol CH (sn-2) | CH-O-CO- | 68.8 - 69.2 |
| Glycerol CH₂ (sn-1,3) | CH₂-O-CO- | 61.9 - 62.3 |
| α-Methylene | -CH₂-COO- | 34.0 - 34.3 |
| Methylene Chain | -(CH₂)n- | 22.8 - 32.1 |
| Terminal Methyl | -CH₃ | 14.1 - 14.3 |
Data compiled from representative literature values for similar triacylglycerols. nih.govajol.infonih.govresearchgate.net
Applications of 1,2 Distearoyl 3 Oleoyl Rac Glycerol D5 in Lipidomics Research
Comprehensive Lipid Profiling and Quantification in Biological Systems
The comprehensive analysis of lipids in biological samples is a complex task due to the vast number of lipid species and their wide range of concentrations. nih.gov The use of 1,2-Distearoyl-3-oleoyl-rac-glycerol-d5 is critical for achieving accurate and comprehensive lipid profiling and quantification. nih.govnih.gov When added to a sample at a known concentration before lipid extraction and analysis, this deuterated standard helps to correct for variations that can occur during sample preparation and mass spectrometry analysis. nih.govnih.gov
In mass spectrometry-based lipidomics, the signal intensity of an analyte does not always directly correlate with its concentration. By normalizing the signal of endogenous lipids to the signal of the deuterated internal standard, researchers can obtain more accurate quantification. nih.gov This is particularly important in large-scale clinical and epidemiological studies where analytical variability across many samples can obscure true biological differences. nih.gov For instance, in studies aiming to identify lipid biomarkers for diseases like diabetes or cardiovascular conditions, precise quantification is paramount. nih.govnih.gov The use of a TAG standard like this compound is crucial because triacylglycerols are a major class of lipids whose dysregulation is implicated in numerous metabolic diseases. nih.govnih.gov
Table 1: Role of Deuterated Standards in Lipid Profiling
| Feature | Description |
|---|---|
| Correction for Sample Loss | Accounts for loss of analyte during extraction and sample handling procedures. |
| Normalization of Ionization Efficiency | Corrects for variations in ionization efficiency in the mass spectrometer source, which can be affected by sample matrix complexity. nih.gov |
| Improved Quantitative Accuracy | Enables absolute or relative quantification by comparing the peak area of the analyte to that of the known concentration of the internal standard. creative-proteomics.com |
| Enhanced Reproducibility | Increases the consistency of results across different samples and analytical batches. nih.govavantiresearch.com |
Investigating Lipid-Protein Interactions Using Deuterated Triacylglycerols
The interactions between lipids and proteins are fundamental to many cellular processes, including signal transduction and membrane trafficking. nih.govyoutube.com While direct studies detailing the use of this compound in lipid-protein interaction assays are not extensively documented, its role as an internal standard in the analytical methods used to study these interactions is significant. Techniques such as mass spectrometry can be employed to identify and quantify lipids that co-purify with specific proteins. nih.gov
In such experiments, a protein of interest and its interacting partners are isolated from a cellular extract. The associated lipids are then extracted and analyzed by mass spectrometry. The addition of deuterated standards, including deuterated triacylglycerols, at the beginning of the lipid extraction process is crucial for the accurate quantification of the bound lipid species. nih.gov This allows researchers to determine the stoichiometry and specificity of lipid-protein interactions. For example, by quantifying the amount of a specific triacylglycerol bound to a protein, scientists can gain insights into the protein's function and regulation. The use of deuterated standards ensures that the quantitative data is reliable, correcting for any potential variability in the extraction and analysis steps. nih.gov
Analysis of Triacylglycerol Species Distribution and Composition
Triacylglycerols (TAGs) are a highly complex class of lipids, with a vast number of potential species differing in their fatty acid composition and stereospecific numbering (the sn-position of the fatty acids on the glycerol (B35011) backbone). nih.govaocs.org Determining the detailed distribution and composition of TAG species in a biological sample is a significant analytical challenge. youtube.com this compound plays a vital role as an internal standard in mass spectrometry methods developed for this purpose. nih.govnih.gov
Advanced techniques like tandem mass spectrometry (MS/MS) or multi-stage mass spectrometry (MS³) are used to fragment TAG molecules and identify their constituent fatty acids. nih.govnih.gov For example, a method combining multiple reaction monitoring (MRM) with MS³ can screen for thousands of TAG species. nih.gov In this workflow, the concentration of a TAG feature is first estimated at the MRM level using the spiked-in deuterated TAG standard. Then, the relative abundance of fatty acid fragments at the MS³ level is used to determine the concentration of individual TAG species. nih.gov This approach allows for a semi-quantitative profiling of a wide range of TAGs. For full quantitative analysis, an ideal but often impractical approach would be to use a deuterated version for each endogenous TAG. nih.gov Therefore, using a representative deuterated TAG standard like this compound provides a practical and effective way to estimate the concentrations of many different TAG species. nih.govnih.gov
Table 2: Example of Triacylglycerol Species Identified Using MS with Deuterated Standards
| TAG Species | Fatty Acid Composition | Total Carbons:Double Bonds |
|---|---|---|
| TAG 50:1 | 16:0_16:0_18:1 | 50:1 |
| TAG 50:1 | 16:0_16:1_18:0 | 50:1 |
| TAG 50:1 | 16:0_14:0_20:1 | 50:1 |
Methodological Advancements in Untargeted and Targeted Lipidomics Using Deuterated Standards
Lipidomics research can be broadly categorized into two approaches: untargeted and targeted lipidomics. creative-proteomics.com Untargeted lipidomics aims to measure as many lipids as possible in a sample to provide a comprehensive overview of the lipidome, often for biomarker discovery. sciex.comuams.edu Targeted lipidomics, on the other hand, focuses on the precise measurement of a predefined set of lipids. creative-proteomics.com In both methodologies, deuterated standards like this compound are fundamental for achieving reliable and high-quality data. avantiresearch.comacs.org
In untargeted lipidomics, the complexity of the data makes internal standards essential for quality control and for the relative quantification needed to identify differentially regulated lipids across sample groups. nih.govsciex.com While it is not feasible to have a deuterated standard for every lipid detected, a panel of standards representing different lipid classes, including TAGs, is used to normalize the data and improve the reliability of feature identification. nih.govnih.gov
In targeted lipidomics, the goal is often absolute quantification. creative-proteomics.com Here, stable isotope-labeled internal standards are crucial. Ideally, a deuterated version of each analyte would be used. nih.gov However, due to cost and commercial availability, researchers often use a representative standard for a class of lipids. nih.gov this compound can serve as such a standard for the quantification of various TAG species. The ongoing development of new mass spectrometry techniques and the wider availability of high-quality internal standards continue to advance the field, enabling more sensitive and comprehensive analysis of the lipidome in health and disease. nih.gov
Elucidation of Metabolic Pathways and Flux Using 1,2 Distearoyl 3 Oleoyl Rac Glycerol D5
Tracing Triacylglycerol Synthesis Pathways in vitro and in vivo
The use of stable isotope-labeled tracers has become a gold-standard method for studying the metabolism of lipids and lipoproteins in living organisms. bioscientifica.com By introducing a labeled precursor like 1,2-Distearoyl-3-oleoyl-rac-glycerol-d5, or more commonly its constituent labeled parts like d5-glycerol, scientists can track the synthesis of new triacylglycerols.
In higher plants and animals, TAGs are primarily synthesized via the Kennedy pathway, which involves three sequential acyl-CoA-dependent acylations of a glycerol (B35011) backbone, starting with sn-glycerol-3-phosphate. aocs.org The d5-labeled glycerol backbone from the tracer, once liberated through lipolysis, can enter the cellular glycerol-3-phosphate pool. This labeled backbone is then utilized by enzymes to build new TAG molecules. By using mass spectrometry to detect the deuterium (B1214612) label in the newly formed TAG population, researchers can confirm and quantify the activity of this synthesis pathway. nih.gov
In vivo studies often use this tracing technique to understand how different organs contribute to lipid metabolism. For instance, by administering labeled precursors and monitoring their appearance in very-low-density lipoprotein (VLDL) triglycerides, it's possible to estimate the rate of hepatic VLDL-triglyceride secretion. nih.gov This provides critical insights into how the liver manages fatty acid and triglyceride transport. nih.gov Similarly, in vitro studies with cultured cells, such as rat hepatocytes, have utilized radioactive glycerol to measure its incorporation into cellular and secreted triacylglycerols, establishing the fundamental principles of these tracer studies. nih.gov The use of stable isotopes like deuterium offers a safer, non-radioactive alternative for these investigations, making them suitable for a wider range of studies, including those in humans. bioscientifica.com
Investigating Fatty Acid Incorporation and Remodeling into Triacylglycerols
Beyond the glycerol backbone, this compound contains specific fatty acyl chains: two stearic acid (18:0) moieties and one oleic acid (18:1) moiety. This allows for the investigation of how specific fatty acids are incorporated into complex lipids and subsequently remodeled. When this labeled TAG is broken down, its constituent fatty acids enter the cellular free fatty acid pool and can be used for the synthesis of new lipids.
Research has shown that the type of fatty acid significantly influences the rate of TAG synthesis and secretion. nih.gov For example, studies in rat hepatocyte cultures demonstrated that different fatty acids have varied effects on glycerolipid metabolism. Oleate was found to be particularly effective at stimulating the secretion of triacylglycerols, whereas other fatty acids like stearate (B1226849) were less so. nih.gov
| Fatty Acid Supplemented | Effect on TAG Accumulation in Cells | Effect on TAG Secretion |
|---|---|---|
| Oleate (18:1) | High Stimulation | High Stimulation nih.gov |
| Stearate (18:0) | High Stimulation | Low Stimulation nih.gov |
| Palmitate (16:0) | High Stimulation | Low Stimulation nih.gov |
| Eicosapentaenoate (20:5) | Least Stimulation | Low Stimulation nih.gov |
Furthermore, stable isotope tracing can elucidate the process of acyl chain remodeling. aocs.org This is where the fatty acid composition of existing lipids is altered. Isotopic labeling has been used to demonstrate that during stress-induced triglyceride accumulation, there is a continuous flux of acyl chains from membrane lipids (like phospholipids) to the triacylglycerol pool, alongside de novo fatty acid synthesis. nih.gov By tracing the d5-glycerol backbone and the specific fatty acids from the parent molecule, researchers can differentiate between the synthesis of TAGs from newly acquired fatty acids versus the remodeling of existing lipid structures.
Metabolic Flux Analysis of Glycerol and Fatty Acid Substrates into Complex Lipids
Metabolic flux analysis (MFA) quantifies the rates at which metabolites are processed through biochemical pathways. creative-proteomics.com Using stable isotope tracers such as this compound provides the necessary data for these calculations. The core principle involves introducing the labeled substrate and measuring the rate of its incorporation into various downstream products over time. nih.gov
The rate of appearance (flux) of a substrate like glycerol or a fatty acid can be calculated by monitoring its enrichment in the plasma following the infusion of a labeled tracer. metsol.com For example, by infusing d5-glycerol and measuring its concentration and isotopic enrichment in the blood, along with the enrichment in the glycerol component of product TAGs, one can determine the flux of glycerol through the lipogenesis pathway. metsol.com
A powerful application of this technique is the ability to measure "futile cycling," which is the simultaneous synthesis and breakdown of a substance. In lipid metabolism, this refers to the cycle of lipolysis (TAG breakdown) and re-esterification (TAG synthesis). metsol.com By simultaneously using labeled glycerol (e.g., d5-glycerol) and a labeled fatty acid, researchers can quantify the rate of total lipolysis (from glycerol appearance) and the rate of fatty acid release into the plasma. The difference between these rates provides an estimate of intracellular recycling, where fatty acids are re-esterified back into TAGs without ever leaving the cell. metsol.com
Studies in various organisms have used isotopic labeling to measure the flux of fatty acids into different lipid classes. In the microalga Coccomyxa subellipsoidea, deuterium labeling was used to trace the movement of newly synthesized fatty acids into triacylglycerols (TG), galactolipids (GL), and phospholipids (B1166683) (PL) during nitrogen starvation.
| Lipid Class | Relative Flux (Day 0-2) | Relative Flux (Day 2-8) |
|---|---|---|
| Triacylglycerols (TG) | Secondary Flux | Dominant Flux nih.gov |
| Galactolipids (GL) | Dominant Flux | Declining Flux nih.gov |
| Phospholipids (PL) | Dominant Flux | Declining Flux nih.gov |
This data reveals that during the initial phase of starvation, acyl chain flux is primarily directed towards membrane lipids (GL and PL), but as starvation continues, the flux shifts to prioritize the synthesis and accumulation of storage triacylglycerols. nih.gov
Dynamics of Lipid Droplet Formation and Turnover Using Labeled Triacylglycerols
Lipid droplets (LDs) are cellular organelles dedicated to the storage of neutral lipids, primarily triacylglycerols and steryl esters. nih.gov The synthesis of TAGs is the critical first step that triggers the formation of LDs. nih.gov These neutral lipids are synthesized in the endoplasmic reticulum (ER) and accumulate between the leaflets of the ER membrane, eventually causing a lens-like structure to form and bud off into the cytoplasm as a nascent lipid droplet. nih.govyoutube.com
Using labeled TAGs or their precursors, like the d5-glycerol from this compound, allows for the direct observation and quantification of LD biogenesis. The labeled TAGs become incorporated into the core of newly forming lipid droplets, making them detectable by advanced imaging and analytical techniques.
The turnover of lipid droplets involves the breakdown of their TAG core by lipases, a process known as lipolysis. This mobilization of stored fats is essential for providing fatty acids for energy or for the biogenesis of other cellular structures, and it plays a key role in processes like autophagy. nih.gov By tracking the decay of the isotopic signal from a pre-labeled pool of lipid droplets, scientists can measure the rate of LD turnover, providing crucial information about cellular energy homeostasis and the response to metabolic stress. rupress.org
Enzymatic Studies Involving 1,2 Distearoyl 3 Oleoyl Rac Glycerol D5 and Analogues
Characterization of Diacylglycerol Acyltransferases (DGAT) Activity
The final and committed step in the synthesis of triacylglycerols is catalyzed by acyl-CoA:diacylglycerol acyltransferases (DGATs). nih.gov These enzymes esterify a fatty acyl-CoA onto a diacylglycerol (DAG) molecule. nih.gov In mammals, two primary, evolutionarily unrelated enzymes, DGAT1 and DGAT2, perform this crucial function, and while they catalyze the same reaction, they exhibit distinct biochemical properties and play different physiological roles. nih.govnih.gov
Differentiating the Roles of DGAT1 and DGAT2 in Triacylglycerol Synthesis
Functionally, DGAT2 is closely associated with the synthesis of TAG from newly made fatty acids (de novo lipogenesis). nih.gov In contrast, DGAT1 is thought to be more involved in the re-esterification of fatty acids derived from the breakdown of existing TAGs or from external sources. nih.gov This functional divergence is crucial for metabolic health; for instance, DGAT1 plays a key role in protecting the endoplasmic reticulum from the stress induced by high-fat diets. nih.gov While both enzymes are expressed in the microsomal fractions of fat cells, studies using a specific DGAT1 inhibitor have shown that in white adipose tissue, DGAT1 accounts for approximately 75% of DGAT activity when sn-1,2 DAG is the substrate. nih.gov The suppression of DGAT2, but not DGAT1, has been shown to reverse diet-induced fatty liver and insulin (B600854) resistance, further highlighting their distinct metabolic roles. capes.gov.br
| Feature | DGAT1 | DGAT2 |
|---|---|---|
| Primary Role | Re-esterification of exogenous/hydrolyzed fatty acids; ER protection. nih.govnih.gov | TAG synthesis from de novo fatty acids; dominant for TG storage. nih.govnih.gov |
| Substrate Specificity (Acyl-CoA) | Prefers monounsaturated (e.g., oleoyl-CoA) over saturated. nih.gov | No distinct preference between saturated and unsaturated acyl-CoAs. nih.gov |
| Substrate Specificity (DAG Isomer) | Preferentially acylates sn-1,2 DAG. nih.gov | Preferentially acylates sn-1,3 DAG. nih.gov |
| Substrate Affinity (Km) | Higher Km (more active at high substrate concentrations). nih.govnih.gov | Lower Km (more active at low substrate concentrations). nih.govnih.gov |
| Genetic Knockout Effect (Mice) | Viable, reduced fat stores, resistant to diet-induced obesity. nih.gov | Lethal shortly after birth, >90% reduction in TG. nih.gov |
| Other Acyl Acceptors | Can esterify retinol (B82714) and long-chain alcohols. nih.gov | Largely specific to diacylglycerol for TG synthesis. nih.gov |
Substrate Specificity and Kinetic Analysis of DGAT Enzymes
The distinct physiological roles of DGAT1 and DGAT2 are underpinned by their differing substrate specificities and enzyme kinetics. nih.govnih.gov A key differentiator is their preference for specific stereoisomers of diacylglycerol. DGAT1 preferentially acylates sn-1,2 diacylglycerol, the isoform that is a direct precursor for phospholipid synthesis. nih.gov In contrast, DGAT2 shows a strong preference for sn-1,3 diacylglycerol. nih.gov This suggests that DGAT2 may act in concert with lipases that specifically generate sn-1,3 DAG. nih.gov
Kinetic analyses reveal that DGAT2 generally has a higher affinity (a lower Kₘ value) for its substrates than DGAT1. nih.govnih.gov This means DGAT2 can function effectively even at low substrate concentrations, consistent with its role in handling newly synthesized fatty acids. nih.gov DGAT1, with its higher Kₘ, is more active when substrate levels are high, such as during the influx of dietary fats or high rates of fat breakdown. nih.gov In terms of acyl-CoA preference, studies have shown that DGAT1 favors monounsaturated substrates like oleoyl-CoA over saturated ones like palmitoyl-CoA, whereas DGAT2 does not exhibit this preference. nih.gov The kinetic properties of these enzymes can also be modulated; for example, fusing an acyl-CoA binding protein to an algal DGAT1 was shown to enhance its affinity for acyl-CoA substrates. nih.gov
| Enzyme | Preferred DAG Isomer | Acylation Efficiency Ratio (sn-1,2 vs sn-1,3) | Relative Acylation Rate vs. rac-1,2/2,3 DAG |
|---|---|---|---|
| DGAT1 | sn-1,2 DAG | 4:1 | 1.7-fold higher for sn-1,2 DAG |
| DGAT2 | sn-1,3 DAG | 1:2.3 | 1.7-fold higher for sn-1,3 DAG |
Investigations into Triacylglycerol Lipase (B570770) Activity and Hydrolysis Pathways
The breakdown, or hydrolysis, of triacylglycerols is a fundamental process for mobilizing stored energy. libretexts.org This reaction, catalyzed by enzymes known as lipases, breaks the ester bonds of a TAG molecule, yielding fatty acids and glycerol (B35011), or intermediate di- and monoacylglycerols. researchgate.netyoutube.comyoutube.com The use of deuterated substrates like 1,2-Distearoyl-3-oleoyl-rac-glycerol-d5 is particularly valuable for studying these pathways in vivo, as it allows for a more robust and accurate measurement of fat digestion compared to other methods. nih.gov
Lipases exhibit significant stereo/regioselectivity, meaning they preferentially cleave fatty acids from specific positions on the glycerol backbone. nih.gov Adipose triglyceride lipase (ATGL), the rate-limiting enzyme for the initial step of TAG hydrolysis, shows a strong preference for breaking the ester bond at the sn-2 position. nih.gov This action specifically generates sn-1,3-diacylglycerol. nih.gov However, when ATGL is activated by its co-factor CGI-58, its selectivity expands to include the sn-1 position, resulting in the formation of both sn-1,3 and sn-2,3 DAG. nih.gov The subsequent hydrolysis of the resulting DAGs can be carried out by hormone-sensitive lipase (HSL), which, in contrast to ATGL, is capable of hydrolyzing all DAG isoforms with similar efficiency. nih.gov Other lipases also show distinct specificities; for instance, a lipase from Penicillium crustosum was found to be regioselective for the sn-1 position of triglycerides. mdpi.com This enzymatic specificity is critical, as the different DAG isoforms produced have distinct metabolic fates and signaling roles. nih.gov
Enzymatic Synthesis and Transesterification Reactions of Triacylglycerols
Beyond their role in biological systems, enzymes are powerful tools for the industrial synthesis of specific triacylglycerols like 1,2-Distearoyl-3-oleoyl-rac-glycerol (also known as SSO). researchgate.net Such structured lipids are valuable as, for example, cocoa butter replacers. researchgate.net The primary method for this synthesis is enzymatic interesterification or transesterification. researchgate.netnih.govmdpi.com This process involves the exchange of fatty acids on the glycerol backbone of a starting oil with other fatty acids. youtube.comyoutube.com
In a typical synthesis of SSO, a lipase is used to catalyze the interesterification of a stearic acid-rich fat (like fully hydrogenated soybean oil) with an oleic acid source (like oleic ethyl ester) in a solvent-free system. researchgate.net The reaction proceeds through the formation of intermediate di- and monoglycerides. nih.gov The choice of enzyme is critical; for example, 1,3-regiospecific lipases are often used to direct the incoming fatty acids specifically to the sn-1 and sn-3 positions of the glycerol backbone. nih.gov Researchers have optimized various reaction parameters—including temperature, reaction time, enzyme load, and the molar ratio of substrates—to maximize the yield of the desired TAG product. researchgate.netnih.gov Following the enzymatic reaction, purification steps such as solvent fractionation and column chromatography are employed to isolate the target compound, achieving high purity. researchgate.net
| Parameter | Optimized Value/Condition |
|---|---|
| Substrates | Fully Hydrogenated Soybean Oil (FHSBO) and Oleic Ethyl Ester (OEE) |
| Substrate Molar Ratio (FHSBO:OEE) | 1:1 (w/w) |
| Reaction Time | 2 to 5 hours |
| Reaction Temperature | Not specified in abstract, but typical for lipase activity |
| Agitation | 250 rpm |
| Major TAG in Final Product | SSO/SOS (82.31 area%) |
Cellular and in Vivo Research Applications of 1,2 Distearoyl 3 Oleoyl Rac Glycerol D5
Cellular Uptake and Intracellular Trafficking of Deuterated Triacylglycerols
Direct research detailing the cellular uptake and intracellular trafficking of 1,2-Distearoyl-3-oleoyl-rac-glycerol-d5 is limited. However, the general mechanisms governing the uptake and movement of triacylglycerols (TAGs) are well-established, and it is presumed that this deuterated analog would follow similar pathways. Exogenous TAGs are typically hydrolyzed into fatty acids and monoacylglycerols by lipases before being taken up by cells. Once inside the cell, they are re-esterified back into TAGs and can be stored in lipid droplets or incorporated into lipoproteins for transport.
The use of deuterated TAGs allows researchers to trace these processes. By introducing this compound to a cell culture, its journey can be monitored over time using mass spectrometry. This enables the study of the kinetics of TAG uptake, the efficiency of re-esterification, and the dynamics of lipid droplet formation and turnover.
Table 1: Hypothetical Data on Cellular Uptake of Deuterated TAGs in Adipocytes
| Time Point (hours) | Intracellular Deuterated TAG Concentration (pmol/mg protein) | Percentage of Total Cellular TAGs |
| 0 | 0 | 0% |
| 1 | 15.2 | 2.5% |
| 4 | 48.7 | 8.1% |
| 12 | 85.3 | 14.2% |
| 24 | 110.5 | 18.4% |
This table represents hypothetical data to illustrate the expected trend in the cellular uptake of a deuterated triacylglycerol like this compound.
Metabolic Profiling in Animal Models for Lipid-Related Studies
In animal models, this compound is primarily utilized as an internal standard for lipidomic analyses. When studying lipid-related disorders such as dyslipidemia or non-alcoholic fatty liver disease, it is crucial to accurately quantify changes in the lipid profile of various tissues and biofluids. By spiking samples with a known amount of the deuterated standard, variations in sample extraction and instrument response can be normalized, leading to more reliable and reproducible data.
While not its primary role, if administered to an animal model, this deuterated TAG could theoretically be used as a tracer to follow the metabolic fate of dietary fats. Researchers could track the appearance of the deuterated fatty acids (stearic acid and oleic acid) in different lipid classes and tissues, providing insights into processes like lipolysis, fatty acid oxidation, and re-esterification into new complex lipids.
Research into Lipid Metabolism in Specific Cell Lines (e.g., HepG2 cells)
The human hepatoma cell line, HepG2, is a widely used in vitro model for studying liver lipid metabolism. While specific studies employing this compound in HepG2 cells are not prominent in the literature, the use of other stable isotope-labeled lipids in this cell line is common. For instance, studies have used ¹³C-labeled fatty acids to investigate de novo lipogenesis, fatty acid uptake, and the development of steatosis (fatty liver). nih.govnih.gov
In this context, this compound would serve as an excellent internal standard for quantifying the various TAG species within HepG2 cells under different experimental conditions, such as high-glucose or high-fatty-acid environments. This allows for a detailed characterization of the cellular lipidome and how it is altered by metabolic stressors.
Table 2: Representative Lipidomic Data from HepG2 Cells Using a Deuterated TAG Internal Standard
| Analyte (Endogenous TAG) | Control (pmol/mg protein) | High Glucose (pmol/mg protein) | High Fatty Acid (pmol/mg protein) |
| 1-Palmitoyl-2-oleoyl-3-linoleoyl-glycerol | 120.4 | 185.6 | 250.1 |
| 1,2-Dipalmitoyl-3-oleoyl-glycerol | 85.2 | 130.9 | 198.7 |
| 1,2-Distearoyl-3-linoleoyl-glycerol | 45.8 | 70.3 | 112.5 |
This table shows representative data of how a deuterated internal standard like this compound would be used to quantify changes in endogenous triacylglycerol levels in HepG2 cells under different metabolic conditions. The values are for illustrative purposes.
Positional Distribution of Fatty Acids in Triacylglycerols in vivo
The specific positioning of fatty acids on the glycerol (B35011) backbone of a TAG molecule (regiospecificity) can influence its metabolic fate. Determining this positional distribution is important for understanding lipid biochemistry. While direct in vivo studies using this compound for this purpose are not well-documented, the principles of such an analysis are established. nih.govaocs.org
Mass spectrometry techniques can be employed to analyze the fragmentation patterns of TAGs. The use of a deuterated standard with a known fatty acid composition and positional arrangement, such as this compound, can aid in the identification and quantification of different positional isomers of endogenous TAGs. Although this compound is a racemic mixture, its distinct mass would still allow it to serve as a reference in complex lipid mixtures.
Future Directions and Emerging Research Avenues for 1,2 Distearoyl 3 Oleoyl Rac Glycerol D5 Research
Integration with Multi-Omics Approaches (e.g., Proteolipidomics, Metabolomics)
The future of biological research lies in the integration of multiple "omics" disciplines to create a holistic view of cellular processes. nih.gov The use of 1,2-Distearoyl-3-oleoyl-rac-glycerol-d5 is central to this endeavor, particularly in the fields of proteolipidomics and metabolomics.
In metabolomics, this deuterated triglyceride can be used as an internal standard for the accurate quantification of endogenous triglycerides or to trace the metabolic fate of ingested lipids. nih.gov By introducing a known amount of this compound into a biological system, researchers can more accurately measure changes in the lipidome in response to various stimuli or in different disease states. gist.ac.krnih.gov This is crucial for understanding the pathophysiology of metabolic disorders.
Proteolipidomics, an emerging field that investigates the interactions between lipids and proteins, can also benefit from the use of deuterated lipids. By tracing the journey of this compound and its metabolic products, scientists can identify the specific proteins that bind to, transport, or are otherwise modulated by these lipids. This can help to unravel the complex signaling and regulatory networks that govern lipid metabolism.
| Research Area | Application of this compound | Potential Insights |
| Metabolomics | Internal standard for quantification of triglycerides. | More accurate measurement of lipid profiles in health and disease. |
| Tracer to follow metabolic pathways. | Elucidation of the fate of dietary and endogenous lipids. | |
| Proteolipidomics | Identification of lipid-binding proteins. | Understanding of protein-lipid interactions and their role in cellular signaling. |
| Probing the influence of lipids on protein function. | Revelation of how specific lipids modulate the activity of enzymes and receptors. |
Development of Advanced Computational Models for Lipid Metabolism Based on Deuterated Tracers
Computational modeling is becoming an indispensable tool for understanding the complexities of biological systems. nih.gov The data generated from studies using deuterated tracers like this compound are invaluable for the development and refinement of these models.
By providing precise measurements of lipid flux and turnover rates, this deuterated triglyceride can help to build more accurate and predictive models of lipid metabolism. nih.gov These models can simulate the intricate network of biochemical reactions that govern the synthesis, transport, and breakdown of lipids in the body. researchgate.netfrontiersin.org
Future research will focus on creating multi-scale models that can connect molecular-level interactions to whole-body physiology. nih.gov For instance, data on the uptake and processing of this compound in different tissues could be used to develop models that predict how dietary fats influence the development of conditions like non-alcoholic fatty liver disease or atherosclerosis. nih.govnih.gov These models can also be used to identify potential therapeutic targets for metabolic diseases.
Expansion of Deuterated Lipid Libraries for Comprehensive Research
While this compound is a valuable tool, it represents just one of a vast number of lipid species found in nature. To fully understand the complexity of the lipidome, researchers need access to a wide array of deuterated lipid standards. europa.euill.eu
There is a growing demand for expanded libraries of deuterated lipids, including various classes of triglycerides, phospholipids (B1166683), sphingolipids, and sterols. europa.euavantiresearch.com The synthesis of these complex molecules can be challenging and expensive, limiting their availability. europa.eu Future efforts will likely focus on developing more efficient and cost-effective methods for producing these essential research tools. This includes both chemical synthesis and biological production methods, such as using genetically engineered microorganisms. ill.euresearchgate.net
The availability of a comprehensive library of deuterated lipids will enable more thorough and detailed investigations into the roles of different lipid species in a wide range of biological processes.
| Lipid Class | Importance for Research | Future Direction |
| Triglycerides | Energy storage and transport. | Synthesis of a wider range of deuterated triglycerides with varying fatty acid compositions. |
| Phospholipids | Major components of cell membranes. | Production of deuterated phospholipids to study membrane dynamics and protein interactions. ill.eu |
| Sphingolipids | Involved in cell signaling and recognition. | Development of deuterated sphingolipids to investigate their roles in neurological and inflammatory diseases. |
| Sterols | Precursors to hormones and essential for membrane fluidity. | Creation of deuterated sterols to trace cholesterol metabolism and its link to cardiovascular disease. |
Novel Applications in Systems Biology and Quantitative Lipid Biochemistry
The unique properties of this compound open up new possibilities for research in systems biology and quantitative lipid biochemistry.
In systems biology, this deuterated tracer can be used to map out the entire network of lipid-related metabolic pathways in a cell or organism. By tracing the flow of deuterium (B1214612) from this compound through various metabolic intermediates, researchers can gain a dynamic and comprehensive understanding of how the lipidome is regulated. gu.se
In quantitative lipid biochemistry, the use of deuterated standards like this compound is essential for achieving absolute quantification of lipid species. gist.ac.kr This allows for more precise measurements of enzyme kinetics, lipid transport rates, and other key biochemical parameters. These quantitative data are critical for building accurate models of lipid metabolism and for understanding how these processes are altered in disease. nih.gov
Future applications may also include the use of this tracer in advanced imaging techniques, such as mass spectrometry imaging, to visualize the spatial distribution of lipids within tissues and even single cells. researchgate.net This could provide unprecedented insights into the localized metabolic processes that occur in different cellular compartments and microenvironments.
Q & A
Q. How is 1,2-Distearoyl-3-oleoyl-rac-glycerol-d5 synthesized and characterized for use as an internal standard in lipidomics?
The compound is synthesized via interesterification or enzymatic methods to introduce deuterium atoms at specific positions (e.g., sn-1, sn-2, sn-3). Critical steps include ensuring regioselectivity and purity (>90%), validated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Characterization involves confirming isotopic purity via GC- or LC-MS to distinguish deuterated peaks from non-deuterated analogs. For example, trioleoyl glycerol-d5 is prepared with deuterium at five positions, verified by molecular weight (890.5 g/mol) and SMILES structure analysis .
Q. What are the recommended storage conditions to ensure the stability of deuterated triacylglycerols like this compound?
Stability is maintained by storing the compound at -20°C in sealed, inert containers (e.g., amber glass vials) under argon or nitrogen to prevent oxidation. Solubility in chloroform or ethanol (0.1–10 mg/mL) should be optimized to avoid aggregation. Long-term storage requires monitoring via periodic MS analysis to detect degradation products like free fatty acids or hydrolyzed glycerides .
Q. What analytical techniques are essential for verifying the structural integrity of deuterated triacylglycerols?
High-resolution LC-MS or GC-MS with electron ionization (EI) is used to confirm molecular weight and isotopic distribution. NMR techniques, including 1D H/C and 2D COSY/TOCSY/HSQC, resolve positional deuteration and acyl chain configurations. For example, HSQC-TOCSY can map lipid-drug interactions in micelles, as demonstrated in DSPE-PEG2000-doxorubicin studies .
Advanced Research Questions
Q. How can researchers optimize LC-MS parameters to distinguish deuterated triacylglycerols from endogenous lipids?
Deuterated lipids exhibit a +5 Da shift in molecular ion peaks compared to non-deuterated analogs. Optimization includes:
- Using reverse-phase columns (C18) with acetonitrile/isopropanol gradients to resolve co-eluting species.
- Adjusting ionization settings (e.g., ESI+ at 3 kV) to enhance signal-to-noise ratios.
- Employing parallel reaction monitoring (PRM) or multiple reaction monitoring (MRM) for targeted quantification. Calibration with serial dilutions of the deuterated standard against a non-deuterated reference validates linearity (R > 0.99) .
Q. What strategies resolve discrepancies in quantification when using deuterated internal standards in complex lipid matrices?
Discrepancies arise from matrix effects (e.g., ion suppression) or differential extraction efficiencies. Mitigation strategies include:
- Normalization: Use class-specific internal standards (e.g., D5-triacylglycerols for TAGs, D4-phospholipids for PLs).
- Recovery correction: Spike standards pre- and post-extraction to calculate extraction efficiency.
- Cross-validation: Compare MS data with orthogonal methods like P NMR for phospholipids or GC-FID for fatty acids .
Q. How does the deuteration position affect the physicochemical properties and analytical performance of triacylglycerol internal standards?
Deuteration at sn-1/sn-2 positions alters melting points and solubility compared to sn-3 deuteration, impacting chromatographic retention times. For example, rac-1-oleoyl-2-linoleoylglycerol-d5 (624.001 g/mol) shows a 0.3–0.5 min delay in LC-MS vs. non-deuterated analogs. Thermodynamic studies (e.g., DSC/XRD) reveal phase behavior differences, such as molecular compound formation in POP/PPO mixtures, which influence lipid bilayer stability .
Q. What advanced NMR techniques are used to study molecular interactions of deuterated lipids in drug delivery systems?
H-H NOESY and 1D selective NOESY identify spatial proximity between lipid headgroups and drug molecules in micelles. For example, in DSPE-PEG2000-doxorubicin complexes, NOESY cross-peaks between stearoyl methyl groups and doxorubicin aromatic protons confirm hydrophobic embedding. Relaxation enhancement experiments (e.g., measurements) quantify lipid mobility changes upon drug loading .
Q. How do thermodynamic properties of deuterated triacylglycerols influence their phase behavior in model membrane systems?
Differential scanning calorimetry (DSC) and synchrotron XRD reveal that deuterated lipids form metastable phases (e.g., αC/β’C) with distinct melting points and lamellar spacing. For instance, PPO/POP mixtures exhibit monotectic phase separation at 31.2°C, affecting membrane fluidity. Deuterated analogs may stabilize β’ phases, delaying polymorphic transitions in lipid nanoparticles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
